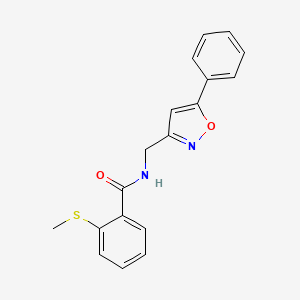

2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-23-17-10-6-5-9-15(17)18(21)19-12-14-11-16(22-20-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEGFMMCYFSIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

Attachment of the methylthio group: This step involves the substitution of a suitable leaving group with a methylthio group, often using methylthiolate as the nucleophile.

Formation of the benzamide core: The final step involves the coupling of the isoxazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The phenylisoxazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used under controlled conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology and Medicine:

Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The isoxazole ring and phenyl group contribute to the compound’s binding affinity and specificity. The methylthio group can undergo metabolic transformations, influencing the compound’s overall activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide and its analogs.

Functional Group Variations

a) Nitazoxanide (2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide)

- Structure : Replaces the methylthio group with an acetolyloxy (-OAc) group and substitutes the isoxazole with a nitrothiazole ring.

- Activity : Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent, targeting pyruvate:ferredoxin oxidoreductase (PFOR) in parasites .

- Key Difference : The nitrothiazole group enhances electron-withdrawing properties, increasing metabolic stability compared to the methylthio-isoxazole system in the target compound .

b) 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

Heterocyclic Core Modifications

a) Isoxazole vs. Thiazole Derivatives

- Example: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide ().

- Structure : Retains the methylthio-benzamide core but replaces 5-phenylisoxazole with a trifluoromethylphenyl-substituted amine.

- Activity : Such compounds are patented for anticancer and antiviral applications, leveraging the trifluoromethyl group’s electronegativity to enhance target binding .

- Key Difference : The trifluoromethyl group increases metabolic stability and membrane permeability compared to the phenyl group in the target compound .

b) Benzimidazole-Isoxazole Hybrids

- Example : 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ().

- Structure : Uses a propanamide linker between benzimidazole and isoxazole, differing from the methylene bridge in the target compound.

- Key Difference : The propanamide linker may confer conformational flexibility, influencing target selectivity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Isoxazole vs. Thiazole/Oxadiazole : The 5-phenylisoxazole core may offer selective binding to kinases or viral proteases, whereas thiazole/oxadiazole derivatives often target redox-sensitive enzymes .

- Electron-Withdrawing Groups : Analogs with nitro or trifluoromethyl groups (e.g., ) exhibit superior metabolic stability but may incur higher synthetic costs .

Biological Activity

2-(Methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Molecular Formula : CHNOS

- Molecular Weight : 288.37 g/mol

The presence of the isoxazole ring and the methylthio group contributes to its biological properties.

Research indicates that compounds with isoxazole moieties often exhibit various pharmacological activities, including:

- Antimicrobial Activity : Isoxazoles have been documented to possess antimicrobial properties, potentially inhibiting bacterial growth through interference with essential metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Assays

A study conducted on similar isoxazole derivatives demonstrated significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) for related compounds was reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| 2-(Methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide | E. coli | TBD |

Anti-inflammatory Activity

In vitro studies have shown that isoxazole derivatives can inhibit the production of nitric oxide (NO) in macrophages, indicating potential anti-inflammatory effects. The following table summarizes findings from relevant studies:

| Compound | NO Production Inhibition (%) at 50 µM |

|---|---|

| Compound A | 70% |

| Compound B | 65% |

| 2-(Methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide | TBD |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various isoxazole derivatives, including our compound, against multi-drug resistant strains. The study highlighted that compounds with a methylthio group exhibited enhanced activity compared to their non-methylated counterparts.

- Case Study on Anti-inflammatory Response : In a model of acute inflammation, treatment with isoxazole derivatives resulted in reduced paw edema in mice, suggesting a systemic anti-inflammatory effect. The specific contribution of 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide remains to be fully elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.